8-methyl-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline belongs to the tetrahydroquinoline (THQ) family of compounds. THQs are characterized by a tricyclic structure consisting of a central tetrahydropyridine ring fused to a benzene and a cyclopentene ring. These compounds have garnered significant interest in medicinal chemistry research due to their diverse pharmacological activities. []
Specifically, 8-methyl-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied as a potential selective androgen receptor modulator (SARM) for the treatment of osteoporosis. [] SARMs are a class of therapeutic agents that selectively target androgen receptors, which are involved in bone growth and development. By targeting these receptors, SARMs aim to promote bone formation without inducing the undesirable side effects associated with traditional androgen therapy.
8-methyl-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been investigated as a potential treatment for osteoporosis. [] SARMs have the potential to offer a novel therapeutic approach for osteoporosis by promoting bone growth without the unwanted side effects of traditional androgen therapy.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2